molecular formula C12H9Cl2N B13981379 3-Benzyl-2,6-dichloropyridine

3-Benzyl-2,6-dichloropyridine

Cat. No.: B13981379
M. Wt: 238.11 g/mol
InChI Key: QONBWWCOWVHQGK-UHFFFAOYSA-N
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Description

3-Benzyl-2,6-dichloropyridine (CAS 1334294-21-1) is a pyridine-based chemical compound supplied for research use as a building block in organic synthesis and medicinal chemistry. The molecular formula is C12H9Cl2N . While specific biological data for this compound is not extensively reported in the literature, its core structure, 2,6-dichloropyridine, is a well-established and valuable intermediate in pharmaceutical research . The 2,6-dichloropyridine scaffold serves as a precursor in the synthesis of various bioactive molecules, including the antibiotic enoxacin and the antifungal agent liranaftate . Furthermore, research into related 2,6-dichloropyridine derivatives has demonstrated their potential in developing inhibitors of acetylcholinesterase for the study of neurodegenerative conditions . The structural features of this compound—specifically the chlorine atoms at the 2 and 6 positions—make it a versatile substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to create diverse chemical libraries . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

3-benzyl-2,6-dichloropyridine

InChI

InChI=1S/C12H9Cl2N/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

QONBWWCOWVHQGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Benzyl 2,6 Dichloropyridine

Classical and Conventional Synthetic Approaches to Halogenated Pyridines

The synthesis of halogenated pyridines, the foundational scaffolds for compounds like 3-Benzyl-2,6-dichloropyridine, has traditionally relied on direct halogenation methods. The parent compound for the title molecule's backbone, 2,6-dichloropyridine (B45657), is typically produced through the reaction of pyridine (B92270) with chlorine. wikipedia.org This process often involves harsh conditions, such as high temperatures or photocatalysis. google.com

One conventional industrial method involves the liquid-phase chlorination of 2-chloropyridine (B119429) at temperatures exceeding 160°C in the absence of a catalyst. google.com This approach aims to improve selectivity towards the 2,6-disubstituted product over other isomers. However, direct chlorination of pyridine itself can be violent and lead to a mixture of products, including mono-, di-, and polychlorinated pyridines, with the yield of 2,6-dichloropyridine sometimes being as low as 48% in gas-phase reactions. google.comgoogle.com These classical methods, while effective for producing the basic dichloropyridine structure, often lack the regiocontrol needed for more complex derivatives and can generate significant waste, posing environmental concerns.

Another classical route to substituted pyridines is the Hantzsch synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound. beilstein-journals.org While versatile for many pyridine derivatives, constructing a 3-benzyl-2,6-dichloro-substituted pattern via this method would require a multi-step process involving the synthesis of appropriately substituted precursors followed by ring formation and subsequent chlorination, making it a less direct approach. Similarly, the Guareschi–Thorpe condensation, which yields highly substituted 2-pyridones from cyanoacetamide and a 1,3-diketone, could serve as a starting point, but would necessitate subsequent steps to introduce the chlorine and benzyl (B1604629) groups. beilstein-journals.org

Novel and Sustainable Synthesis of this compound

Modern synthetic chemistry offers more refined and sustainable alternatives for constructing complex molecules like this compound, focusing on efficiency, selectivity, and greener processes.

Transition-Metal Catalyzed Routes to Pyridine Derivatives

Transition-metal catalysis has revolutionized the synthesis of substituted pyridines, enabling the formation of carbon-carbon bonds with high precision. thieme-connect.comresearchgate.net For a target like this compound, a key strategy involves the cross-coupling of a pre-halogenated 2,6-dichloropyridine with a benzyl-containing reagent.

A plausible and efficient pathway is the palladium-catalyzed Suzuki-Miyaura coupling. This would involve reacting a tri-halogenated precursor, such as 3-bromo-2,6-dichloropyridine (B1287612), with benzylboronic acid. Another option is the Negishi coupling, which would use a benzylzinc halide. These methods are part of a broader class of reactions that have become indispensable for creating functionalized pyridine derivatives. researchgate.net The direct C-H functionalization of the pyridine ring represents a cutting-edge approach, where a transition metal catalyst activates a C-H bond—in this case, at the 3-position of 2,6-dichloropyridine—for direct coupling with a benzyl partner, potentially avoiding the need for a pre-halogenated precursor. thieme-connect.comthieme-connect.com

The table below outlines representative conditions for transition-metal catalyzed cross-coupling reactions relevant to pyridine synthesis.

Reaction Type Catalyst/Ligand Typical Solvents Key Features & Relevance
Suzuki-Miyaura Pd(OAc)₂ / XPhosDioxane/WaterCouples a halide with a boronic acid; a viable route using 3-bromo-2,6-dichloropyridine and benzylboronic acid.
Negishi Pd(OAc)₂dppfTolueneCouples a halide with an organozinc reagent; an alternative using benzylzinc chloride. beilstein-journals.org
Buchwald-Hartwig Pd(OAc)₂ / XantphosDioxanePrimarily for C-N bond formation, but highlights regioselective palladium catalysis on dichloropyridines. thieme-connect.comsorbonne-universite.fr
C-H Activation Ru or Pd complexesVariousDirect functionalization of a C-H bond, offering atom economy by avoiding pre-functionalization of the pyridine ring. thieme-connect.combeilstein-journals.org

These catalytic systems offer milder reaction conditions and greater functional group tolerance compared to classical methods. numberanalytics.comarkat-usa.org

Green Chemistry Principles and Methodologies in this compound Synthesis

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact. scielo.br Key to this is the use of catalysis, which minimizes waste by using small amounts of a recyclable catalyst instead of stoichiometric reagents. numberanalytics.comscielo.br

Modern synthetic protocols increasingly employ environmentally benign solvents. For instance, some coupling reactions can be performed in greener solvents like polyethylene (B3416737) glycol (PEG) or even water, reducing reliance on volatile organic compounds. researchgate.net The development of one-pot, multi-component reactions, where multiple synthetic steps are combined without isolating intermediates, further enhances efficiency, saves energy, and minimizes waste generation. researchgate.netresearchgate.net Solvent-free reaction conditions, sometimes facilitated by mechanochemistry (grinding) or microwave irradiation, represent another significant advance in green synthetic methodology. scielo.brresearchgate.netacs.org These approaches not only reduce solvent use but can also lead to shorter reaction times and higher yields. researchgate.net

Regioselective Functionalization Techniques in Pyridine Synthesis Relevant to this compound

Achieving the precise 3-benzyl-2,6-dichloro substitution pattern is a challenge of regioselectivity. The electronic properties of the dichloropyridine ring must be managed to direct the introduction of the benzyl group to the C3 position.

Directed ortho-metalation (DoM) is a powerful technique for achieving such regiocontrol. znaturforsch.com In this strategy, a directing group on the ring coordinates to a strong base (like lithium diisopropylamide, LDA), facilitating deprotonation at an adjacent position. While 2,6-dichloropyridine lacks a classical directing group, its electronic nature and the presence of the chlorine atoms influence the acidity of the ring protons. Studies have shown that the magnesiation of 2,6-dichloropyridine using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) occurs with high regioselectivity at the C4 position. znaturforsch.com However, achieving functionalization at the C3 position often requires a different approach, such as a halogen-metal exchange.

A highly relevant strategy involves starting with 2,6-dichloropyridine and introducing a halogen (like iodine or bromine) specifically at the C3 position. This can be accomplished through a lithiation-halogenation sequence. The resulting 3-halo-2,6-dichloropyridine is an ideal precursor for a subsequent regioselective transition-metal catalyzed cross-coupling reaction (e.g., Suzuki or Negishi) to introduce the benzyl group at the C3 position. epfl.ch This two-step process—regioselective halogenation followed by cross-coupling—provides excellent control over the final substitution pattern. rsc.org

The table below summarizes key regioselective techniques.

Technique Reagents Intermediate Application for this compound
Directed Metalation / Lithiation LDA or TMP-basesLithiated or Magnesiated PyridineCan create a reactive site at a specific position (C3 or C4) on the 2,6-dichloropyridine ring for reaction with a benzyl electrophile. znaturforsch.com
Halogen/Metal Exchange n-BuLi or i-PrMgClLithiated or Magnesiated PyridineStarting with 3-bromo- (B131339) or 3-iodo-2,6-dichloropyridine, this method generates a C3-metalated species ready for coupling. znaturforsch.com
Ring-Opening/Closing Zincke Reagents / N-halosuccinimidesZincke ImineA novel method to achieve 3-halogenation of pyridines, which could then be used in cross-coupling. chemrxiv.org

These advanced techniques provide the necessary control to overcome the inherent reactivity patterns of the pyridine ring, enabling the synthesis of precisely substituted molecules like this compound. thieme-connect.comepfl.ch

Precursor Design and Route Optimization for this compound

The efficient synthesis of this compound hinges on a well-designed retrosynthetic analysis and the selection of optimal precursors. Two primary routes can be envisioned for its construction.

Route A: Functionalization of a Pre-formed Dichloropyridine Ring

This is arguably the most direct approach. The synthesis begins with commercially available or readily synthesized 2,6-dichloropyridine. wikipedia.org The key challenge is the regioselective introduction of the benzyl group at the C3 position.

Preparation of 2,6-Dichloropyridine: The starting material is typically synthesized by the direct chlorination of pyridine or 2-chloropyridine. wikipedia.orggoogle.com

Regioselective Introduction of a Handle at C3: As direct benzylation is difficult, a common strategy is to first install a functional group "handle" at the C3 position. This is often achieved through metalation of 2,6-dichloropyridine with a strong base like LDA, followed by quenching with an iodine or bromine source to yield 2,6-dichloro-3-iodopyridine (B142405) or its bromo-analogue. znaturforsch.comepfl.ch

Cross-Coupling: The 3-halo-2,6-dichloropyridine precursor then undergoes a transition-metal catalyzed cross-coupling reaction, such as a Suzuki reaction with benzylboronic acid or a Negishi reaction with a benzylzinc halide, to form the final product. researchgate.net

Route B: Building the Ring with Pre-installed Substituents

This approach involves constructing the pyridine ring with the benzyl group already in place, followed by the introduction of the chlorine atoms.

Synthesis of a 3-Benzylpyridine Derivative: One could start with a condensation reaction (e.g., a modified Hantzsch or Guareschi-Thorpe synthesis) using precursors that would lead to a 3-benzyl-2,6-dihydroxypyridine. beilstein-journals.org

Chlorination: The hydroxyl groups at the C2 and C6 positions are then converted to chlorides using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

While Route B is plausible, Route A generally offers better control and utilizes more established and reliable transformations for achieving the specific substitution pattern required for this compound. The optimization of Route A would focus on maximizing the yield and selectivity of the metalation/halogenation and cross-coupling steps. researchgate.netepfl.ch

Scalability and Process Development Considerations for this compound

Translating a laboratory synthesis of this compound to an industrial scale introduces a new set of challenges related to cost, safety, efficiency, and environmental impact.

Reagent and Catalyst Cost: The cost of starting materials and catalysts is a primary concern. While palladium catalysts are highly effective, their price can be prohibitive for large-scale production. Research into using less expensive catalysts based on copper or nickel, or developing highly efficient palladium systems with very low catalyst loading, is crucial. researchgate.net The synthesis and handling of organometallic reagents (e.g., Grignard or organolithium compounds) also have significant cost and safety implications on a large scale.

Reaction Conditions and Safety: The classical chlorination of pyridine often requires high temperatures and pressures and involves handling highly corrosive and toxic chlorine gas, posing significant safety and engineering challenges. google.comgoogle.com Similarly, metalation reactions using strong bases like LDA require cryogenic temperatures (-78 °C) and strictly anhydrous conditions, which are energy-intensive and difficult to maintain on a multi-ton scale. znaturforsch.com Process development would focus on finding milder, more manageable conditions.

Sustainability and Waste Management: Green chemistry principles become even more important at scale. researchgate.net Minimizing solvent use, recycling catalysts, and ensuring that byproducts are non-hazardous or can be easily treated are key considerations. The development of robust, scalable protocols using photoredox catalysis or flow chemistry can offer significant advantages in terms of safety, control, and efficiency for the synthesis of halogenated heteroaromatics. rsc.orgrsc.org

Ultimately, a scalable synthesis for this compound would likely favor a route that minimizes the use of hazardous reagents, operates under moderate conditions, and avoids costly chromatographic purifications.

Reactivity, Reaction Mechanisms, and Derivatization of 3 Benzyl 2,6 Dichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The presence of two chlorine atoms and the electron-withdrawing nature of the ring nitrogen make the pyridine core of 3-Benzyl-2,6-dichloropyridine highly activated for nucleophilic aromatic substitution (SNAr). nih.gov This reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, a nucleophile attacks one of the chlorine-bearing carbons (C2 or C6), leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. researchgate.net In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. youtube.com The regioselectivity of this attack—whether it occurs at the C2 or C6 position—is influenced by the electronic and steric properties of the benzyl (B1604629) group at the C3 position. researchgate.net

Amination Reactions of this compound

Amination is a common SNAr reaction for dichloropyridines, often employed to introduce nitrogen-containing functional groups. youtube.com The reaction of 3-substituted 2,6-dichloropyridines with amines, such as 1-methylpiperazine, has been studied to understand the factors governing regioselectivity. researchgate.net The outcome of the reaction is significantly dependent on the nature of the substituent at the 3-position. researchgate.net

Research indicates that both steric and electronic effects play a crucial role. For instance, an electron-withdrawing nitro group at the C3 position of 2,6-dichloropyridine (B45657) directs amination kinetically to the C2 position due to a powerful inductive effect, which makes the C2 carbon more electron-deficient and prone to nucleophilic attack. echemi.com Conversely, a study focusing on various 3-substituents found that bulky groups tend to direct the incoming nucleophile to the less sterically hindered C6 position. researchgate.net The benzyl group is moderately bulky, suggesting that steric hindrance could favor substitution at the C6 position.

The choice of solvent can also dramatically influence the reaction's outcome. A study on 2,6-dichloro-3-(methoxycarbonyl)pyridine showed that the regioselectivity could be inverted by changing the solvent. In Dichloromethane (DCM), a 16:1 selectivity for the C2 isomer was observed, while in Dimethyl sulfoxide (B87167) (DMSO), the selectivity switched to 2:1 in favor of the C6 isomer. researchgate.net This is attributed to the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net

3-SubstituentPreferred Position of AminationRatio (C2-isomer : C6-isomer)Primary Influencing Factor
-COOH / -CONH₂C2> 9:1Electronic/Solvation Effects
-CN / -CF₃C6> 1:9Electronic Effects
Bulky Groups (general)C6-Steric Hindrance
-NO₂C2-Inductive Effect

Table based on data for various 3-substituted 2,6-dichloropyridines, illustrating directing effects in amination reactions. researchgate.netechemi.com

Alkoxylation and Thiolation Reactions of Dichloropyridines

Similar to amines, alkoxides (RO⁻) and thiolates (RS⁻) can serve as effective nucleophiles in SNAr reactions with this compound. These reactions would replace one or both chlorine atoms with alkoxy or thioether groups, respectively. The underlying mechanism remains the addition of the nucleophile to form a Meisenheimer intermediate, followed by the elimination of a chloride ion. nih.gov

While specific studies on the alkoxylation and thiolation of this compound are not prevalent, the regioselectivity is expected to follow the same principles observed in amination reactions. The benzyl group at the C3 position would exert steric and electronic influence, directing the incoming nucleophile. For example, reactions involving the displacement of a chlorine atom by glutathione, a thiol-containing molecule, have been observed in various 2-chloropyridine (B119429) derivatives, demonstrating the viability of this transformation. researchgate.net The reaction rate is influenced by the electron-withdrawing strength of substituents on the pyridine ring. researchgate.net Given the moderate steric bulk of the benzyl group, reactions with alkoxides and thiolates would likely show a preference for substitution at the C6 position to minimize steric hindrance.

Halogen Exchange Reactions and Regioselectivity

Halogen exchange reactions provide a method to replace the chlorine atoms on the pyridine ring with other halogens, such as fluorine, bromine, or iodine. dntb.gov.ua These transformations are typically metal-catalyzed or occur under conditions that favor the precipitation of a metal chloride salt, driving the equilibrium. dntb.gov.ua Such reactions are valuable for tuning the reactivity of the substrate, as heavier halogens (Br, I) are often more suitable for subsequent metal-catalyzed cross-coupling reactions. znaturforsch.comresearchgate.net

The regioselectivity of halogen exchange on this compound would again be dictated by the directing influence of the C3-benzyl group. The principles governing SNAr reactions suggest that the first halogen exchange would preferentially occur at the more sterically accessible or electronically favorable position. Based on studies of related systems, it is plausible that the C6 chlorine would be more readily exchanged due to the steric hindrance imposed by the adjacent benzyl group at C3. researchgate.net Another method to achieve regioselective halogenation involves a halogen/metal exchange, where an organometallic reagent selectively replaces one halogen, and the resulting intermediate is then quenched with a halogen source. znaturforsch.combyu.edu

Electrophilic Aromatic Substitution on the Benzyl Moiety

The benzyl group of this compound is an aromatic ring that can undergo electrophilic aromatic substitution (EAS). byjus.com This reaction type is fundamentally different from the nucleophilic substitutions that occur on the pyridine ring. In EAS, the electron-rich benzene (B151609) ring acts as a nucleophile, attacking a strong electrophile (E⁺). minia.edu.egmsu.edu

The general mechanism involves two main steps. First, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg This step is typically the rate-determining step. minia.edu.eg In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the ring's aromaticity. byjus.com

The dichloropyridylmethyl substituent on the benzene ring acts as an alkyl group, which is an activating, ortho-, para-director. msu.edu This means it increases the ring's reactivity compared to unsubstituted benzene and directs incoming electrophiles to the positions ortho (C2', C6') and para (C4') to the point of attachment. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. minia.edu.eg

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. byjus.com

Metalation and Cross-Coupling Reactions Involving this compound

The chlorine atoms at the C2 and C6 positions of the pyridine ring are ideal handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The process can begin with a metalation step, such as a halogen/metal exchange, to create a pyridine-based organometallic reagent. znaturforsch.com More commonly, the dichloropyridine itself is used as the electrophilic partner in reactions like the Suzuki-Miyaura, Negishi, or Sonogashira couplings. pharmaceutical-business-review.comnih.gov

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, typically employing a palladium catalyst to couple an organoboron reagent (like a boronic acid or ester) with an organohalide. nih.gov For this compound, this reaction allows for the selective replacement of one or both chlorine atoms with various aryl, heteroaryl, or alkyl groups. researchgate.net

The regioselectivity of the first coupling is a critical aspect. Studies on related 3-substituted 2,6-dichloropyridines have shown that the site of the initial reaction is highly dependent on the electronic nature of the C3 substituent. For example, a strongly electron-withdrawing trifluoromethyl (-CF₃) group at C3 directs the Suzuki-Miyaura coupling to occur preferentially at the C2 position. rsc.org This is attributed to the increased electrophilicity of the adjacent carbon and favorable oxidative addition to the palladium catalyst at that site. The benzyl group is generally considered electron-donating or neutral, which may lead to a different selectivity profile, potentially favoring the sterically less hindered C6 position.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yield and selectivity. mdpi.com

ComponentExamplesPurpose
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the oxidative addition and reductive elimination steps.
LigandPPh₃, SPhos, XPhos, dppfStabilizes the palladium center and influences reactivity and selectivity.
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent in the transmetalation step.
SolventDioxane, Toluene, DMF, THF/H₂OSolubilizes reactants and influences reaction rate and outcome.
Boron ReagentArylboronic acids (Ar-B(OH)₂), Potassium aryltrifluoroboratesProvides the nucleophilic carbon fragment for the coupling.

Table of typical components and conditions for Suzuki-Miyaura cross-coupling reactions involving aryl chlorides. nih.govmdpi.comnih.gov

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of aryl halides with terminal alkynes, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org While specific studies on this compound are not extensively documented, the reactivity of analogous dichloropyridine systems provides significant insight. Research on 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that the chloro-substituents at the 2- and 6-positions are less reactive than bromo-substituents, allowing for chemoselective couplings. rsc.orgresearchgate.net However, in the absence of more reactive halogens, the C-Cl bonds at the C2 and C6 positions of the pyridine ring can be activated to participate in Sonogashira coupling.

Site-selective Sonogashira reactions on 2,3,5,6-tetrachloropyridines have been shown to proceed preferentially at the 2- and 6-positions, yielding 2,6-dialkynyl-3,5-dichloropyridines. researchgate.net This selectivity is attributed to the higher electrophilicity of the α-positions of the pyridine ring. By analogy, this compound is expected to undergo mono- or di-alkynylation at the C2 and C6 positions under appropriate catalytic conditions. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent.

Table 1: Representative Conditions for Sonogashira Coupling of Dichloropyridines

Catalyst System Alkyne Partner Base / Solvent Temperature Outcome Reference
Pd(PPh₃)₂Cl₂ / CuI Phenylacetylene Et₃N / DMF 80 °C Mono- and di-alkynylation rsc.org
Pd/C / CuI Various terminal alkynes DIPA / Toluene 60 °C (Ultrasound) Selective di-alkynylation at C2/C6 researchgate.net

This table presents data for analogous dichloropyridine compounds to illustrate typical reaction conditions.

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are versatile palladium-catalyzed reactions for forming C-C bonds between organohalides and organozinc or organotin reagents, respectively. wikipedia.orgwikipedia.org These reactions have broad applications in the synthesis of complex organic molecules.

Negishi Coupling: The Negishi coupling is particularly effective for coupling with heterocyclic chlorides. orgsyn.org The reaction of this compound with an organozinc reagent (R-ZnX) would be expected to yield mono- or di-substituted products, 3-Benzyl-2-chloro-6-R-pyridine or 3-Benzyl-2,6-di-R-pyridine. The successful coupling of 2-chloropyridine derivatives in the synthesis of bipyridines sets a precedent for this transformation. orgsyn.orgmdpi.com Modern catalysts, often employing bulky phosphine (B1218219) ligands, are capable of activating the relatively inert C-Cl bond for oxidative addition to the palladium center. organic-chemistry.org

Stille Coupling: The Stille reaction offers the advantage of using air- and moisture-stable organostannane reagents. wikipedia.orglibretexts.org However, the coupling of aryl chlorides can be challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult. wikipedia.org Despite this, significant progress has been made through the development of specialized ligands and the use of additives. The use of sterically hindered, electron-rich phosphine ligands can accelerate the coupling. harvard.edu Additionally, the inclusion of Cu(I) salts as co-catalysts can dramatically increase reaction rates. harvard.edu For a substrate like this compound, successful Stille coupling would likely require these optimized conditions to achieve efficient C-C bond formation.

Table 2: Typical Catalyst Systems for Negishi and Stille Coupling of Aryl Chlorides

Coupling Reaction Palladium Precatalyst Ligand Key Features Reference
Negishi Pd(dppf)Cl₂ dppf Effective for heteroaryl chlorides. commonorganicchemistry.com
Negishi Pd(amphos)Cl₂ Amphos Microwave-assisted conditions. commonorganicchemistry.com
Stille Pd(OAc)₂ P(t-Bu)₃ Bulky, electron-rich ligand for C-Cl activation. harvard.edu

| Stille | Pd(PPh₃)₄ | PPh₃ | Often used with CuI co-catalyst for rate enhancement. | harvard.edu |

Other Functionalization Pathways and Chemical Transformations

Beyond cross-coupling, this compound possesses other reactive sites amenable to functionalization, namely the pyridine ring itself and the benzylic position of the side chain.

Oxidation and Reduction Reactions

Oxidation: The benzylic methylene (B1212753) group (-CH₂-) in this compound is susceptible to oxidation. Studies on the analogous compound 2-benzylpyridine (B1664053) have demonstrated that this position can be efficiently oxidized to a carbonyl group (C=O) to form the corresponding benzoylpyridine. researchgate.netresearchgate.net This transformation is often achieved using metal catalysts (e.g., copper or iron salts) with molecular oxygen as the oxidant. researchgate.netmdpi.com Such a reaction would convert this compound into 3-(Benzoyl)-2,6-dichloropyridine, providing a key intermediate for more complex structures.

Reduction: The pyridine ring can undergo partial reduction, or dearomatization, under specific conditions, such as catalytic hydrosilylation or hydroboration, to yield dihydropyridine (B1217469) derivatives. researchgate.net More commonly, the chloro substituents can be removed via hydrodechlorination. This can occur as a side reaction during palladium-catalyzed couplings or can be performed intentionally using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The selective mono- or di-hydrodechlorination of this compound would yield 3-Benzyl-2-chloropyridine or 3-Benzylpyridine, respectively.

Side-Chain Modifications of the Benzyl Group

The benzyl group offers a handle for further molecular elaboration. As discussed, oxidation of the benzylic C-H bond is a primary pathway to introduce a ketone functionality. researchgate.netresearchgate.net The acidity of the benzylic protons is enhanced by the adjacent aromatic rings, allowing for deprotonation with a strong base to form a carbanion. This nucleophilic intermediate could then be reacted with various electrophiles (e.g., alkyl halides) to introduce new substituents at the benzylic position, although this pathway requires careful optimization to avoid competing reactions.

Mechanistic Insights into this compound Transformations

The reactions of this compound are governed by established organometallic and physical organic principles. For palladium-catalyzed cross-coupling reactions, the mechanism follows a well-understood catalytic cycle. nih.gov

The cycle typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridine. This step is generally considered the rate-limiting step for aryl chlorides due to the high C-Cl bond energy. illinois.edu The use of bulky, electron-rich ligands is crucial as they promote the formation of coordinatively unsaturated, highly reactive Pd(0) species that facilitate this step. acs.org

Transmetalation : The organometallic coupling partner (e.g., organozinc, organotin, or copper acetylide) transfers its organic group to the palladium(II) center, displacing the chloride. researchgate.net

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst. nih.gov

For a substrate like this compound, the electron-withdrawing nature of the nitrogen atom and the two chloro-substituents makes the pyridine ring electron-deficient, which can facilitate the initial oxidative addition step compared to electron-rich aryl chlorides.

Kinetic Studies of Reaction Pathways

While specific kinetic studies on this compound are not available, general kinetic analyses of palladium-catalyzed cross-coupling reactions provide valuable insights. Kinetic experiments on related systems have shown that the reaction rate can have a complex dependence on the concentrations of the substrate, catalyst, and ligands. mit.edu

For the coupling of aryl chlorides, the rate is often highly dependent on the nature of the phosphine ligand. acs.org Studies by Farina and others on the Stille reaction have shown that an excess of phosphine ligand can have an inhibitory effect on the reaction rate. acs.org This is because it can lead to the formation of saturated, less reactive palladium complexes (e.g., PdL₄), which must first dissociate a ligand to enter the catalytic cycle. The rate-determining step is often the oxidative addition, and its kinetics are influenced by the electronic properties of the aryl halide and the steric and electronic properties of the palladium catalyst. illinois.edu

Analysis of Transition States in Reactions of this compound Remains a Niche Area of Study

Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, including the characterization of transient species such as transition states. These analyses are crucial for a deep understanding of reaction kinetics and selectivity. For a molecule like this compound, which presents multiple reactive sites, such studies would be invaluable.

In the context of nucleophilic aromatic substitution (SNAr) reactions, a likely pathway for this compound, the analysis would typically involve the characterization of a Meisenheimer-like transition state. The energetic barrier and the geometry of this transition state would be influenced by several factors inherent to the molecule's structure.

Key Factors Influencing the Hypothetical Transition State:

Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring would activate the ring towards nucleophilic attack. The benzyl group at the 3-position would exert a modest electronic influence on the adjacent reaction centers.

Steric Hindrance: The bulky benzyl group would create significant steric hindrance, particularly for nucleophilic attack at the C2 position. This steric impediment would likely raise the energy of the transition state for substitution at this position compared to the C6 position.

Regioselectivity: Consequently, any transition state analysis would be expected to show a lower activation energy for nucleophilic attack at the C6 position, predicting it to be the more favorable reaction site.

Data from Analogous Systems:

Studies on other 3-substituted 2,6-dichloropyridines provide some insight. Research on the regioselectivity of SNAr reactions with various nucleophiles has shown that the nature of the substituent at the 3-position plays a critical role in directing the incoming nucleophile. Bulky substituents generally favor substitution at the less hindered C6 position. Computational models of these related reactions have supported these experimental findings, illustrating the energetic penalties associated with sterically crowded transition states.

A detailed transition state analysis for this compound would require dedicated computational studies, likely employing Density Functional Theory (DFT) or other high-level ab initio methods. Such research would provide precise data on activation energies, transition state geometries (including bond lengths and angles of the forming and breaking bonds), and the vibrational frequencies that confirm the nature of the transition state.

The following table outlines the type of data that would be generated from a specific computational transition state analysis for the nucleophilic aromatic substitution of this compound with a generic nucleophile (Nu-). It is important to emphasize that the values presented are hypothetical and for illustrative purposes only, as specific research on this compound is not available.

Hypothetical Transition State Analysis Data for SNAr of this compound

ParameterAttack at C2Attack at C6
Activation Energy (kcal/mol) HigherLower
Transition State Geometry
C2-Nu Bond Length (Å)Elongated-
C6-Nu Bond Length (Å)-Elongated
C2-Cl Bond Length (Å)Elongated-
C6-Cl Bond Length (Å)-Elongated
Dihedral Angle (Pyridine-Benzyl)DistortedLess Distorted
Imaginary Frequency (cm-1) PresentPresent

Advanced Structural Elucidation and Spectroscopic Characterization in Research Context

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Benzyl-2,6-dichloropyridine. ipb.pt One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, respectively. In ¹H NMR, the methylene (B1212753) bridge protons would appear as a characteristic singlet, while the aromatic protons of the benzyl (B1604629) and pyridine (B92270) rings would exhibit complex multiplets. beilstein-journals.orgresearchgate.net The ¹³C NMR spectrum would show distinct signals for each carbon atom, with their chemical shifts indicating their electronic environment, influenced by the adjacent electronegative chlorine and nitrogen atoms. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine H-4 7.6 - 7.8 138 - 140
Pyridine H-5 7.2 - 7.4 122 - 124
Benzyl CH₂ ~4.2 ~42
Benzyl C-ortho 7.2 - 7.3 ~129
Benzyl C-meta 7.3 - 7.4 ~128
Benzyl C-para 7.1 - 7.2 ~127
Benzyl C-ipso - ~138
Pyridine C-2 (C-Cl) - ~151
Pyridine C-3 - ~135
Pyridine C-6 (C-Cl) - ~150

Note: These are predicted values based on data for analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are essential. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons, confirming the connectivity within the phenyl ring and the pyridine ring spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the benzyl group and the pyridine ring. For instance, correlations would be observed from the methylene protons to the pyridine carbons C-2, C-3, and C-4, as well as to the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For derivatives with stereochemical elements, NOESY can reveal through-space proximity of protons, helping to determine stereochemistry and preferred conformations. emich.edu For this compound itself, NOESY could show proximity between the methylene protons and the H-4 proton of the pyridine ring, as well as the ortho-protons of the benzyl ring.

The bond connecting the benzyl group to the pyridine ring allows for rotation, which may be hindered by the presence of the chlorine atom at the 2-position. Dynamic NMR (DNMR) is a powerful technique for studying such conformational dynamics. acs.orgnih.gov By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals corresponding to atoms that exchange between different chemical environments due to rotation. psu.edu

For this compound, restricted rotation around the C3-C(benzyl) bond could lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation. nih.gov At low temperatures, this rotation might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the ortho-protons or meta-protons of the benzyl ring. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. Line-shape analysis of these variable-temperature spectra allows for the calculation of the activation energy (rotational barrier) for this conformational interconversion. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. wordpress.com For this compound, a crystal structure would confirm the planar geometry of the pyridine ring and the tetrahedral geometry of the methylene carbon.

Furthermore, X-ray diffraction reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. vensel.org For chlorinated pyridine derivatives, several types of non-covalent interactions are expected to play a significant role in the crystal packing:

π-π Stacking: The electron-deficient dichloropyridine ring can engage in offset face-to-face π-stacking interactions with the electron-rich phenyl ring of an adjacent molecule. iucr.org

Halogen Bonding: The chlorine atoms, possessing a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis, can act as halogen bond donors, interacting with Lewis basic sites like the nitrogen atom of a neighboring pyridine ring. researchgate.net

Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility. scispace.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within a molecule. ksu.edu.saamericanpharmaceuticalreview.com These two methods are complementary, as a vibrational mode's activity in IR or Raman depends on whether it causes a change in the molecule's dipole moment or polarizability, respectively. cigrjournal.org

For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its constituent parts:

Pyridine Ring Vibrations: A series of sharp bands corresponding to C-C and C-N stretching and ring breathing modes.

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the CH₂ group, appearing just below 3000 cm⁻¹.

C-Cl Stretching: Strong absorptions in the IR spectrum, typically in the 800-600 cm⁻¹ region, which are indicative of the chloro-substituents.

Out-of-Plane Bending: C-H out-of-plane (OOP) bending modes for the substituted rings provide information on the substitution pattern.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform a normal coordinate analysis, allowing for a more precise assignment of each vibrational band. acs.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group/Vibration Technique Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch IR, Raman 3100 - 3000
Aliphatic C-H Stretch (CH₂) IR, Raman 2950 - 2850
Aromatic C=C/C=N Stretch IR, Raman 1600 - 1400
CH₂ Scissoring IR ~1450
C-Cl Stretch IR, Raman 800 - 600

Note: These are general ranges and the exact positions can provide a unique fingerprint for the molecule.

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotope Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. savemyexams.com For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of this peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms will result in a characteristic cluster of peaks at M⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1.

Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner. libretexts.org The fragmentation pattern provides valuable structural information. For this compound, major fragmentation pathways would likely include:

Benzylic Cleavage: Cleavage of the bond between the methylene group and the pyridine ring is highly probable, leading to the formation of a benzyl cation (C₇H₇⁺). This cation often rearranges to the very stable tropylium (B1234903) ion, which gives a prominent peak at a mass-to-charge ratio (m/z) of 91. researchgate.net

Loss of Chlorine: Fragmentation can also occur via the loss of one or both chlorine atoms from the molecular ion or subsequent fragments.

Advanced techniques like compound-specific isotope analysis (CSIA) can be applied to chlorinated organic compounds to determine their stable chlorine isotope ratios (δ³⁷Cl). ccspublishing.org.cnnih.gov This method, often using gas chromatography coupled with mass spectrometry (GC-MS), can provide insights into the origin and transformation processes of such compounds in environmental or metabolic studies. scispace.comub.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity Notes
239/241/243 [M]⁺ Molecular ion cluster (C₁₂H₉Cl₂N)⁺
204/206 [M-Cl]⁺ Loss of a chlorine atom
168 [M-2Cl-H]⁺ Loss of two chlorine atoms and a proton
91 [C₇H₇]⁺ Tropylium ion; often the base peak

Note: m/z values correspond to the most abundant isotopes.

Chiroptical Spectroscopy for Chirality in Derived Compounds (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. It cannot be characterized by chiroptical spectroscopy techniques such as circular dichroism (CD) or circularly polarized luminescence (CPL). cas.cz

However, these techniques would become indispensable if a chiral center were introduced into the molecule. For example, substitution at the methylene bridge to create a derivative like 3-(1-phenylethyl)-2,6-dichloropyridine would result in a chiral compound with (R) and (S) enantiomers. Chiroptical spectroscopy could then be used to:

Confirm the enantiopurity of a sample.

Determine the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations. rsc.org

Study the conformational preferences of the chiral molecule in solution. rsc.org

In the context of developing biologically active molecules, where enantiomers often have vastly different effects, the ability to analyze and confirm the stereochemistry of chiral derivatives of this compound would be critically important. nih.gov

Computational and Theoretical Investigations of 3 Benzyl 2,6 Dichloropyridine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic characteristics of 3-Benzyl-2,6-dichloropyridine. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and related electronic properties. uni-greifswald.deresearchgate.net

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For substituted dichloropyridines, these orbitals are typically delocalized over the pyridine (B92270) ring, with significant contributions from the chlorine and benzyl (B1604629) substituents.

Another key property derived from these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom and chlorine atoms due to their lone pairs of electrons, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Detailed research findings from studies on related pyridine derivatives indicate that the choice of computational method and basis set, such as B3LYP/6-311++G(d,p), is critical for achieving results that correlate well with experimental data. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's inherent electronic character.

Table 1: Illustrative Electronic Properties Calculated for a Substituted Pyridine Moiety Note: This table is a representative example of data obtained from quantum chemical calculations; specific values for this compound require dedicated computational studies.

PropertyCalculated ValueUnitSignificance
HOMO Energy-7.47eVElectron-donating ability
LUMO Energy-1.72eVElectron-accepting ability
HOMO-LUMO Gap5.75eVChemical reactivity and stability
Dipole Moment4.36DebyeMolecular polarity
Electron Affinity1.72eVEnergy released upon gaining an electron
Ionization Potential7.47eVEnergy required to remove an electron

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a standard tool for investigating chemical reactivity. nih.gov Through a framework known as Conceptual DFT, global and local reactivity descriptors can be calculated to predict how this compound will behave in chemical reactions. dntb.gov.uaniscpr.res.in

Global reactivity descriptors provide a general measure of the molecule's reactivity. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap typically corresponds to greater hardness. dntb.gov.ua

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. niscpr.res.in

For predicting regioselectivity, local reactivity descriptors like the Fukui function are employed. The Fukui function identifies which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, these calculations would pinpoint specific sites on the pyridine ring or benzyl group that are most likely to participate in a reaction, guiding synthetic efforts. DFT studies on various dichloropyridines have successfully used these descriptors to understand their ambiphilic nature, meaning they can react as both a nucleophile and an electrophile. dntb.gov.ua

Table 2: Key Conceptual DFT Reactivity Descriptors Note: This table illustrates the type of data generated in DFT reactivity studies.

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)ELUMO - EHOMOResistance to charge transfer
Electrophilicity Index (ω)μ2 / (2η)Global electrophilic nature
Fukui Function (f(r))[∂μ / ∂v(r)]NLocal reactivity and site selectivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding intermolecular interactions.

The primary focus of MD for this molecule would be the rotational freedom around the single bond connecting the benzyl group to the pyridine ring. By simulating the molecule's movements over nanoseconds, a representative ensemble of low-energy conformations can be generated. nih.gov This conformational analysis is crucial because the molecule's shape influences its physical properties and how it interacts with other molecules.

MD simulations, often using force fields like the General Amber Force Field (GAFF), can model the behavior of the molecule in different environments, such as in various solvents. nih.gov These simulations can also elucidate key intermolecular interactions. For instance, in a condensed phase or crystal structure, MD can reveal non-covalent interactions like π-π stacking between the aromatic rings (benzyl and pyridine) of adjacent molecules or hydrogen bonding if applicable. nih.gov This information is vital for understanding the material properties of the compound.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which serves as a powerful tool for structure verification and interpretation of experimental data. researchgate.netgithub.io

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency analysis on the optimized geometry of this compound. researchgate.net The calculation yields a set of vibrational modes and their corresponding frequencies and intensities. By comparing the computed spectrum with the experimental FT-IR spectrum, each absorption band can be assigned to a specific molecular motion (e.g., C-Cl stretch, C=N stretch, aromatic C-H bend). researchgate.net Potential Energy Distribution (PED) analysis is often used to characterize the nature of these vibrational modes precisely. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another key application. researchgate.net The calculation involves computing the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be correlated with experimental chemical shifts, often using a linear scaling method, to aid in the assignment of complex spectra. github.io This is particularly useful for confirming the substitution pattern on the pyridine ring and assigning protons and carbons of the benzyl group.

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies (IR) Note: A representative table illustrating the comparison between calculated and experimental spectroscopic data. Specific data for this compound is required.

Vibrational Mode AssignmentCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Aromatic C-H Stretch30803075
Pyridine Ring Stretch15801575
CH₂ Bend14551450
C-Cl Stretch715710

Reaction Mechanism Modeling and Energy Profiles

Theoretical chemistry provides the means to model entire reaction pathways, offering a level of detail that is often inaccessible through experiments alone. For the synthesis or subsequent reactions of this compound, computational modeling can be used to investigate potential mechanisms.

For example, in a nucleophilic aromatic substitution reaction involving this compound, DFT calculations could be used to model the formation of the Meisenheimer complex intermediate and the subsequent loss of a chloride leaving group. researchgate.net By comparing the activation energies for substitution at different positions, the model can predict the regioselectivity of the reaction. These theoretical investigations are invaluable for optimizing reaction conditions and understanding the fundamental factors that control chemical transformations. mdpi.comresearchgate.net

Research Applications of 3 Benzyl 2,6 Dichloropyridine and Its Derivatives

Role as a Key Intermediate in Agrochemical Research and Development

The pyridine (B92270) ring is a privileged structure in modern agriculture, forming the core of numerous commercially successful pesticides. Dichloropyridine derivatives, in particular, are important intermediates in the synthesis of active ingredients for crop protection. google.comgoogle.com The presence of chlorine atoms allows for the introduction of various functional groups, enabling the fine-tuning of a molecule's biological activity, selectivity, and environmental profile.

Substituted pyridines are foundational to the synthesis of a wide array of herbicides and fungicides. nih.govgoogleapis.com The 2,6-dichloropyridine (B45657) framework is a key component in the production of compounds that can interfere with essential biological processes in weeds and pathogenic fungi. For instance, dichlorinated pyridine intermediates are used to create complex herbicides that target specific enzymes or disrupt growth pathways in unwanted plants. google.comsemanticscholar.org

In fungicide development, the pyridine scaffold is utilized to design molecules that can inhibit fungal growth. google.com Pyrimidine derivatives, which can be synthesized from pyridine precursors, are known to form the basis of fungicides used to control a variety of plant pathogens, including ascomycetes and basidiomycetes, which affect fruits, vegetables, and grains. nih.gov The derivatization of the dichloropyridine core allows for the creation of novel compounds with improved efficacy and a broader spectrum of activity.

Agrochemical ClassPyridine-based Precursor TypeMode of Action (Example)Reference Compound Class
HerbicidesDichloropicolinic AcidsAuxin MimicsPicolinic Acid Herbicides
HerbicidesAminopicolinatesDisruption of Plant GrowthArylpicolinates
FungicidesPhenylpyrimidinesInhibition of Fungal EnzymesPyrimidine Fungicides
Herbicide SafenersDichlorophenylpyrimidinesEnhancement of Crop Detoxification EnzymesFenclorim Analogues

The development of novel insecticides is critical for managing pest resistance and protecting crops. Pyridine-based compounds are central to this effort, with many modern insecticides incorporating this heterocyclic core. nih.gov Dichlorinated pyridines, such as 2,3-dichloro-5-trifluoromethylpyridine, serve as starting materials for complex insecticides synthesized through methods like the Suzuki-Miyaura cross-coupling reaction. nih.gov This highlights the utility of the dichloro-functionality as a versatile chemical handle.

Derivatives of 3-Benzyl-2,6-dichloropyridine can be envisioned as precursors to new classes of insecticides. By replacing the chlorine atoms with other functional groups, chemists can design molecules that target specific receptors in insects, such as the nicotinic acetylcholine (B1216132) receptor, a target for neonicotinoid insecticides. researchgate.net The anthranilic diamide (B1670390) class of insecticides, which includes highly effective and selective compounds, also demonstrates the successful incorporation of complex substituted aromatic rings in pesticide design. mdpi.com The this compound scaffold provides a robust platform for creating structurally diverse candidates for new insecticidal agents. nih.gov

Application in Materials Science Research

The unique electronic and structural properties of the pyridine ring make it an attractive component in the design of advanced materials. Its derivatives are explored for applications ranging from functional polymers to components in coordination chemistry.

While the direct polymerization of this compound is not extensively documented, its structure suggests potential as a monomer for synthesizing specialty polymers. Dihaloaromatic compounds are common precursors for high-performance polymers, such as poly(arylene ether)s, which are typically synthesized via nucleophilic aromatic substitution polycondensation reactions. The chlorine atoms at the 2- and 6-positions of the pyridine ring could potentially undergo displacement by nucleophilic comonomers (e.g., bisphenols) to form polymer chains. The presence of the benzyl (B1604629) group could enhance the solubility and modify the thermal properties of the resulting polymer.

Research into polymers derived from monomers containing pyridine or piperidine (B6355638) units shows their utility in creating materials with specific properties like thermal sensitivity. researchcommons.org Furthermore, the synthesis of polyether ketones (PEKs) often involves dihalo-monomers that react to form robust, thermally stable materials. mdpi.com Although not a direct example, the synthesis of star polymers has been achieved using styryldichlorosilane, demonstrating the role of dichloro-functionalized monomers in creating complex polymer architectures. mdpi.com

Pyridine and its derivatives are fundamental ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to metal centers. fullcoll.edu The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. The electronic and steric properties of the pyridine ligand can be systematically altered by changing its substituents.

Derivatives of this compound can serve as ligands for a variety of transition metals. The benzyl and chloro substituents would modulate the ligand's properties; for example, the electron-withdrawing nature of the chlorine atoms would decrease the basicity of the pyridine nitrogen, affecting the strength of the metal-ligand bond. The bulky benzyl group would influence the steric environment around the metal center, which can be crucial for controlling the selectivity of catalytic reactions. Research has shown that substituted pyridine ligands form stable complexes with metals such as palladium, nickel, and rhodium, which are active in catalysis and exhibit interesting biological properties. nih.govrjraap.comrsc.org Similarly, pyridine-dicarboxylate derivatives form stable, multi-coordinate complexes with metals like Thallium(III). nih.gov

Application AreaStructural FeaturePotential Role of this compoundExample Metal Centers
Polymer SynthesisTwo reactive chloro- groupsMonomer for polycondensation reactions (e.g., Poly(arylene ether)s)N/A
Coordination ChemistryPyridine Nitrogen Lone PairLigand for transition metal complexesPalladium (Pd), Nickel (Ni), Rhodium (Rh)
CatalysisSteric/Electronic TuningModulation of catalyst activity and selectivityPalladium (Pd), Iron (Fe), Copper (Cu)

Utilization in Fine Chemical Synthesis and Complex Molecule Construction

The this compound molecule is a valuable building block for constructing more complex organic structures due to the differential reactivity of its functional groups. beilstein-journals.orgorgsyn.org The two chlorine atoms serve as versatile handles for a range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. nsf.govresearchgate.net

The chlorine atom at the 2-position of a pyridine ring is typically more reactive towards both nucleophilic substitution and oxidative addition in cross-coupling reactions compared to halogens at other positions. rsc.org This inherent reactivity difference can be exploited to achieve site-selective functionalization. Chemists can selectively replace one chlorine atom while leaving the other intact for a subsequent reaction, allowing for the stepwise and controlled construction of highly substituted pyridine derivatives. nsf.gov

Common transformations include Suzuki-Miyaura couplings with boronic acids, Kumada-Tamao-Corriu couplings with Grignard reagents, and Stille couplings, which introduce new carbon-carbon bonds. rsc.org Nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols provides pathways to introduce heteroatom-containing functional groups. The benzyl group can also participate in reactions or serve to influence the regioselectivity of reactions on the pyridine ring. This multi-functional handle approach makes this compound an important intermediate for accessing novel heterocyclic compounds for medicinal chemistry and other areas of chemical research. nih.govnih.govresearchgate.netnih.govnih.gov

Reaction TypeReagent ClassBond FormedSignificance
Suzuki-Miyaura CouplingOrganoboron ReagentsC-C (sp2-sp2 or sp2-sp3)Builds molecular complexity with aryl or alkyl groups. nsf.gov
Kumada-Tamao-Corriu CouplingGrignard ReagentsC-CEffective for forming C-C bonds with organomagnesium reagents. rsc.org
Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsC-N, C-O, C-SIntroduces diverse heteroatomic functional groups. orgsyn.org
Buchwald-Hartwig AminationAminesC-NA powerful method for forming carbon-nitrogen bonds. orgsyn.org

Role in Heterocyclic Compound Library Synthesis

Substituted dichloropyridines, including this compound, serve as versatile scaffolds in the synthesis of heterocyclic compound libraries for drug discovery and medicinal chemistry. nih.gov The reactivity of the chlorine atoms at the 2- and 6-positions allows for differential or sequential substitution, providing a strategic approach to generating a diverse array of molecules from a common core. This adaptability makes the 2,6-dichloropyridine framework a valuable starting point for creating focused libraries of compounds aimed at specific biological targets.

The primary utility of the this compound scaffold lies in its capacity to undergo nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms are effective leaving groups, and their positions on the pyridine ring are activated towards substitution by a wide range of nucleophiles. This allows for the systematic introduction of various functional groups and building blocks, leading to the rapid generation of new chemical entities.

Researchers can exploit the differential reactivity of the two chlorine atoms to build molecular complexity in a controlled manner. By carefully selecting reaction conditions and nucleophiles, one chlorine can be replaced while the other remains intact for a subsequent, different substitution reaction. This stepwise approach is fundamental to library synthesis, as it enables the creation of a matrix of products by combining different substituents at each position.

For example, a library can be constructed by first reacting this compound with a set of primary amines (R¹-NH₂) to substitute the first chlorine. The resulting set of 2-amino-3-benzyl-6-chloropyridine intermediates can then be treated with a second, different set of nucleophiles (e.g., thiols, R²-SH) to replace the remaining chlorine atom. This combinatorial approach can generate a large and diverse library of compounds from a small number of starting materials.

Table 1: Exemplar Reaction Scheme for Library Synthesis

This table illustrates a hypothetical two-step reaction to generate a small library from a 3-substituted-2,6-dichloropyridine core.

StepReactant 1 (Scaffold)Reactant 2 (R¹ Group)Intermediate ProductReactant 3 (R² Group)Final Product
1This compoundAniline3-Benzyl-6-chloro-N-phenylpyridin-2-amineSodium methanethiolate3-Benzyl-6-(methylthio)-N-phenylpyridin-2-amine
2This compoundCyclopropylamineN-Cyclopropyl-3-benzyl-6-chloropyridin-2-amineSodium methanethiolateN-Cyclopropyl-3-benzyl-6-(methylthio)pyridin-2-amine
3This compoundAniline3-Benzyl-6-chloro-N-phenylpyridin-2-aminePhenol3-Benzyl-6-phenoxy-N-phenylpyridin-2-amine
4This compoundCyclopropylamineN-Cyclopropyl-3-benzyl-6-chloropyridin-2-aminePhenolN-Cyclopropyl-3-benzyl-6-phenoxypyridin-2-amine

The benzyl group at the 3-position provides an additional point of diversity and influences the physicochemical properties of the resulting molecules. This substituent can be modified in the initial scaffold to further expand the chemical space of the library. The resulting libraries of substituted pyridines can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. nih.gov The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently appearing in approved drugs. beilstein-journals.org

Table 2: Diversity of Heterocyclic Cores from Dichloropyridine Scaffolds

The 2,6-dichloropyridine core is not limited to simple substitution and can be used to construct more complex, fused heterocyclic systems.

Starting ScaffoldReaction TypeResulting Heterocyclic Core
2,6-DichloropyridineCondensation with diaminesPyridopyrimidine
2,6-DichloropyridineIntramolecular cyclizationImidazo[1,2-a]pyridine
2,6-DichloropyridineReaction with hydrazine (B178648) derivativesPyridopyridazine
2,6-DichloropyridineMulti-step synthesisPteridine analogues

The strategic use of scaffolds like this compound is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Future Directions and Emerging Research Avenues for 3 Benzyl 2,6 Dichloropyridine

Development of Novel Catalytic Systems for its Transformations

The transformation of 3-benzyl-2,6-dichloropyridine hinges on the selective activation and substitution of its C-Cl and C-H bonds. Future research is geared towards developing sophisticated catalytic systems that offer higher efficiency, selectivity, and functional group tolerance than current methods.

Transition-metal and rare earth metal catalysis have shown promise in the C-H functionalization of pyridine (B92270) rings, enabling the introduction of alkyl, aryl, and other functional groups. nih.gov The development of catalysts specifically tailored for the this compound substrate could allow for precise modifications at various positions on the pyridine ring. For instance, rhodium-catalyzed C-H functionalization could introduce new substituents, while rare earth metal complexes could facilitate ortho-aminoalkylation or ortho-alkylation. nih.gov

Furthermore, novel organocatalytic systems are being explored. Photochemical methods, for example, can generate pyridinyl radicals from pyridinium (B92312) ions, enabling unique C(sp²)–C(sp³) bond formations that are not accessible through traditional Minisci-type reactions. acs.org Applying such a strategy to this compound could unlock new pathways for derivatization. Another area of interest is the use of ruthenium porphyrin complexes in combination with oxidants like 2,6-dichloropyridine (B45657) N-oxide for mild oxidation reactions, which could be adapted for transformations of the benzyl (B1604629) group or other substituents. researchgate.net

Table 1: Potential Catalytic Systems for this compound Transformations

Catalytic System Potential Transformation Key Advantages
Transition-Metals (e.g., Rhodium, Palladium) Cross-coupling reactions (e.g., Suzuki, Negishi) at C-Cl positions; C-H functionalization on the pyridine ring. High efficiency, broad substrate scope, established methodologies. nih.govnih.gov
Rare Earth Metals (e.g., Scandium, Gadolinium) Ortho-C(sp²)–H functionalization of the pyridine ring with imines or alkenes. Unique reactivity and selectivity patterns compared to transition metals. nih.gov
Photochemical Organocatalysis (e.g., Eosin Y) Generation of pyridinyl radicals for coupling with allylic radicals, enabling C(sp²)–C(sp³) bond formation. Mild reaction conditions, distinct positional selectivity. acs.org
Ruthenium Porphyrin Complexes Mild oxidation reactions, potentially on the benzyl side chain. High selectivity under mild conditions. researchgate.net
Nanocatalysts Various synthetic transformations for pyridine derivatives. High surface area, enhanced reactivity, potential for recyclability. researchgate.net

Exploration of Bio-inspired Synthetic Routes and Biocatalysis

In the push for greener and more sustainable chemical synthesis, bio-inspired routes and biocatalysis represent a significant frontier. The use of enzymes or whole-cell systems can offer high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups.

Research into the biocatalytic synthesis of pyridine derivatives, such as the use of recombinant microbial whole cells to produce 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, provides a template for future work on this compound. rsc.org Engineered enzymes could be developed to perform selective hydroxylations on the benzyl group or even to facilitate the asymmetric synthesis of chiral derivatives. This approach offers a more sustainable alternative to traditional multi-step organic protocols. rsc.org The integration of biocatalytic steps into the synthesis of complex molecules can significantly reduce environmental impact and improve efficiency.

Advanced Materials Incorporating this compound Scaffolds

The unique electronic and structural properties of the pyridine ring make it a valuable component in functional materials. nih.gov The this compound scaffold, with its potential for derivatization at the chlorine positions, is a promising building block for advanced materials.

The pyridine-2,6-dicarboxamide scaffold, a related structure, is known for its role in coordination chemistry and the construction of sensors and functional materials. researchgate.net Similarly, the dichloropyridine core of this compound can act as a chelating ligand for various metal cations. By replacing the chlorine atoms with coordinating groups, this scaffold could be used to create metal-organic frameworks (MOFs) or coordination polymers with tailored catalytic, sensing, or gas-storage properties.

Furthermore, functionalized pyridine derivatives have been incorporated into materials for organic light-emitting devices (OLEDs) and as corrosion inhibitors. rsc.orgrsc.org The benzyl group on the 3-position could be functionalized to tune the electronic properties or solubility of the resulting materials, making them suitable for applications in optoelectronics or surface science.

Integration with Flow Chemistry and Automated Synthesis for Scalability

For any promising compound to move from laboratory curiosity to industrial application, a scalable and efficient synthesis is paramount. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, higher yields, better process control, and easier scalability. organic-chemistry.orgvcu.edu

The synthesis of pyridine derivatives, including active pharmaceutical ingredients (APIs), has been successfully adapted to continuous flow reactors. vcu.eduacs.org These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which is particularly beneficial for managing highly reactive intermediates or exothermic reactions. soci.orgthieme-connect.de Applying flow chemistry to the synthesis and derivatization of this compound could enable safer handling of reagents and facilitate large-scale production. organic-chemistry.orgresearchgate.net Automated systems can further streamline the process by integrating reaction, workup, and purification steps, accelerating the synthesis of libraries of derivatives for screening and optimization. soci.orgdntb.gov.ua

Table 2: Advantages of Flow Chemistry for this compound Synthesis

Feature Benefit in Flow Chemistry Impact on Scalability
Heat Transfer Superior heat exchange due to high surface-area-to-volume ratio. Enables safe use of highly exothermic reactions and higher temperatures, increasing reaction rates. virujgroup.com
Mixing Rapid and efficient mixing, independent of reactor volume. Ensures reaction homogeneity, leading to higher yields and fewer byproducts. soci.org
Safety Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. Allows for the exploration of "forbidden chemistries" and enables safer scale-up. soci.org
Automation Integration of synthesis, purification, and analysis in a continuous process. Reduces manual labor, improves reproducibility, and accelerates process optimization. dntb.gov.uavirujgroup.com
Scalability Production is scaled by running the system for longer periods ("scaling out") rather than increasing reactor size. Simplifies the transition from laboratory-scale synthesis to industrial production. vcu.edu

Computational Design and Machine Learning for New this compound Derivatives with Targeted Reactivity

Computational chemistry and machine learning are revolutionizing molecular design. These tools can predict the properties and reactivity of new molecules, guiding synthetic efforts toward compounds with desired characteristics and reducing the time and cost of experimental work.

For this compound, density functional theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the regioselectivity of substitutions. nih.gov This is particularly valuable for understanding how different substituents on the benzyl group or the pyridine ring influence the reactivity of the two chlorine atoms. For example, computational studies can help predict the outcome of nucleophilic aromatic substitution reactions with various reagents. gu.se

Machine learning algorithms can be trained on existing chemical data to develop structure-activity relationship (SAR) models. acs.org These models could predict the biological activity or material properties of novel this compound derivatives. researchgate.net By screening virtual libraries of compounds, researchers can prioritize the synthesis of candidates most likely to exhibit targeted properties, whether for pharmaceutical, agrochemical, or materials science applications. researchgate.netnih.gov This data-driven approach accelerates the discovery cycle for new functional molecules based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 3-Benzyl-2,6-dichloropyridine, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A key intermediate, 2,6-dichloropyridine, is often functionalized at the 3-position using benzyl halides under palladium-catalyzed conditions. For example, Sonogashira cross-coupling with 3,5-dibromo-2,6-dichloropyridine has been reported to yield alkynylated derivatives, though regioselectivity depends on halogen positioning and catalyst choice . Optimizing solvent polarity (e.g., THF vs. DMF) and temperature (room temp. vs. reflux) is critical to minimize side reactions like dehalogenation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for benzyl group integration (δ ~4.5 ppm for CH2_2) and pyridine ring signals.
  • HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm purity >97% .
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C5 _5H4 _4Cl2 _2N2 _2 framework) .

Q. What are common stability concerns for this compound under storage or reaction conditions?

The compound is sensitive to moisture and light due to the C-Cl bonds. Store under inert gas (N2 _2/Ar) at −20°C in amber vials. Stability tests in THF/KOH (basic conditions) showed no degradation over 24 hours, but avoid strong acids (e.g., TFA), which may induce unexpected side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for halogenated pyridine intermediates?

Contradictory reactivity (e.g., low displacement efficiency in 6-chloroimidazopyridine intermediates) often stems from steric hindrance or electronic effects. Computational modeling (DFT) of transition states can identify energy barriers, while substituent tuning (e.g., electron-withdrawing groups at C4) may enhance nucleophilic attack at C6 . Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What methodologies enable selective functionalization of this compound for drug discovery?

  • C–H Borylation : Use Ir catalysts (e.g., [Ir(OMe)cod]2 _2) to install boronates at the C4 position, enabling Suzuki-Miyaura couplings .
  • Regioselective Coupling : For Sonogashira reactions, prioritize C5 bromine over C3/C6 chlorines by adjusting ligand steric bulk (e.g., XPhos vs. SPhos) .
  • Protodeborylation Challenges : If deborylation fails (e.g., with TFA/KOH), switch to Pd-catalyzed protodehalogenation .

Q. How can spectral data (e.g., IR/Raman) be interpreted to confirm substituent effects on this compound?

  • Vibrational Modes : Compare experimental IR peaks (e.g., C-Cl stretch at ~550 cm1 ^{-1}) with DFT-simulated spectra. For 4-amino-2,6-dichloropyridine, NH2 _2 bending modes at ~1600 cm1 ^{-1} confirm functionalization .
  • Raman Spectroscopy : Detect π-π* transitions in the pyridine ring (≈1400 cm1 ^{-1}) to assess electronic perturbations from benzyl groups .

Q. What strategies address low reactivity in cross-coupling reactions involving this compound?

  • Microwave Assistance : Reduce reaction time and improve yield (e.g., 80% in 1 hour vs. 24 hours conventionally) .
  • Additive Screening : Introduce CuI (10 mol%) to stabilize Pd intermediates or silver salts (Ag2 _2CO3 _3) to scavenge halides .

Data Contradiction Analysis

Q. Why do some intermediates (e.g., 4-Bpin-2,6-dichloropyridine) resist protodeborylation despite established protocols?

The inertness of 4-Bpin-2,6-dichloropyridine under KOH/TFA conditions may arise from steric protection of the boronates by adjacent chlorines. Testing alternative acids (e.g., HCl in dioxane) or transition-metal catalysts (e.g., Pd(OAc)2 _2) could overcome this barrier .

Q. How can conflicting regioselectivity in dialkynylation reactions be rationalized?

When using 3,5-dibromo-2,6-dichloropyridine vs. tetrachloropyridine, steric repulsion between substituents directs alkynylation to opposite positions. MD simulations of ligand-substrate interactions can predict regiochemical outcomes .

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